molecular formula C12H16N2O2 B1524082 [1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol CAS No. 1250140-25-0

[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol

Cat. No. B1524082
M. Wt: 220.27 g/mol
InChI Key: JGEZIINZSPXCBX-UHFFFAOYSA-N
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Description

“[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol” is an organic compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 . The compound appears as an oil at room temperature .


Molecular Structure Analysis

The InChI code for “[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol” is 1S/C12H16N2O2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(14)8-15/h1-2,5-6,9,15H,3-4,7-8,13H2 . This indicates that the molecule contains a pyrrolidine ring attached to a benzoyl group and a methanol group.


Physical And Chemical Properties Analysis

“[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol” is an oil at room temperature . It has a molecular weight of 220.27 .

Scientific Research Applications

Antimicrobial Activity

  • The synthesis of pyridine derivatives, including those with structures related to "[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol," has been reported. These compounds demonstrated variable and modest antimicrobial activity against strains of bacteria and fungi, highlighting their potential in medicinal chemistry for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Asymmetric Synthesis

  • A methodology for the stereoselective synthesis of trans-2-substituted 3-amino-1,2,3,6-tetrahydropyridines, related to the compound , has been developed. This process involves cycloaddition and chemoselective reduction, indicating the utility of these compounds in asymmetric synthesis (Lemire, Beaudoin, Grenon, & Charette, 2005).

Source of Cyclic (Alkyl)(Amino)Carbenes

  • Secondary pyrrolidin-2-ols, closely related to the query compound, have been used as a source of cyclic (alkyl)(amino)carbenes. These findings demonstrate a convenient access to CAAC-based CuI-salts, known catalysts for organic transformations, establishing the relevance of such compounds in synthetic organic chemistry (Das et al., 2022).

Catalysis and Synthesis

  • Compounds structurally similar to "[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol" have been explored for their catalytic roles in chemical syntheses, such as the RuCl3-catalyzed N-methylation of amines using methanol. This research underscores the importance of such structures in catalytic processes, offering pathways for the efficient synthesis of N-methylated products (Sarki et al., 2021).

Materials Science

  • The gelation behaviors of compounds containing structural motifs similar to "[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol" have been studied, revealing remarkable gelling abilities and mechanical strength. These findings highlight the potential of such compounds in developing molecular gels with superior mechanical properties and self-healing capabilities (Xu et al., 2013).

properties

IUPAC Name

(2-aminophenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(14)8-15/h1-2,5-6,9,15H,3-4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEZIINZSPXCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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